1S/C9H5BrN2O2.H3N/c10-5-1-2-7-6 (3-5)8 (9 (13)14)12-4-11-7;/h1-4H, (H,13,14);1H3
. This code provides a standard way to encode the compound’s molecular structure. Ammonium 6-bromoquinazoline-4-carboxylate is a chemical compound that belongs to the quinazoline family, which is notable for its diverse biological activities. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring, which have been extensively studied for their pharmacological properties. The specific compound in focus, ammonium 6-bromoquinazoline-4-carboxylate, features a bromo substituent at the 6-position and a carboxylate group at the 4-position of the quinazoline ring.
The synthesis of ammonium 6-bromoquinazoline-4-carboxylate can be traced back to various synthetic methodologies that involve the modification of quinazoline derivatives. The compound is often derived from reactions involving aminoquinazolines or other substituted quinazolines, typically through electrophilic bromination followed by carboxylation.
Ammonium 6-bromoquinazoline-4-carboxylate can be classified as:
The synthesis of ammonium 6-bromoquinazoline-4-carboxylate generally involves multiple steps:
The synthesis process may require specific conditions such as temperature control and pH adjustments to ensure high yields and purity of the final product. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and confirm product identity.
Ammonium 6-bromoquinazoline-4-carboxylate can participate in various chemical reactions due to its functional groups:
Reactions involving ammonium 6-bromoquinazoline-4-carboxylate often require specific solvents and catalysts to facilitate desired transformations while minimizing side reactions.
The mechanism of action for compounds like ammonium 6-bromoquinazoline-4-carboxylate often involves interactions with biological targets such as enzymes or receptors. For example:
Binding affinity studies often reveal that modifications at specific positions on the quinazoline ring can significantly enhance biological activity, making structure-activity relationship (SAR) studies crucial for drug development.
Ammonium 6-bromoquinazoline-4-carboxylate has several potential applications:
The therapeutic journey of quinazoline derivatives began with early antihypertensive agents like prazosin and doxazosin, which functioned as α1-adrenergic receptor antagonists. The discovery of their EGFR inhibitory potential in the 1990s marked a paradigm shift, leading to the development of first-generation kinase inhibitors. Erlotinib and gefitinib received FDA approval for non-small cell lung cancer by competitively inhibiting EGFR tyrosine kinase activity. These agents share a common 4-anilinoquinazoline structure, where the 4-position is critical for hydrogen bonding with kinase hinge regions [1]. Subsequent generations incorporated irreversible inhibitors (e.g., afatinib) and multi-targeted agents (e.g., lapatinib), enhancing efficacy against resistant mutations and complementary pathways.
Despite their clinical success, early quinazolines faced challenges:
Table 1: Evolution of Key Quinazoline-Based Therapeutics
Compound | Target | Indication | Structural Features |
---|---|---|---|
Gefitinib | EGFR | NSCLC | 4-anilinoquinazoline, morpholinoether at 6-pos |
Erlotinib | EGFR | NSCLC, Pancreatic cancer | 4-anilinoquinazoline, acetylene side chain |
Afatinib | EGFR, HER2 | NSCLC with T790M mutation | 4-anilinodimethylbutenamide, irreversible binder |
Lapatinib | EGFR, HER2 | Breast cancer | 4-([3-fluorobenzyl]oxy)quinazoline |
The introduction of halogen atoms at the 6-position emerged as a key strategy to enhance potency. Bromination at this position increases electron density and steric bulk, improving interactions with hydrophobic pockets in target proteins. For example, 6-bromo-substituted quinazolines exhibit enhanced cytotoxicity compared to non-halogenated analogs, as demonstrated in studies against MCF-7 breast cancer and SW480 colon cancer cell lines [1]. This historical trajectory underscores the scaffold’s adaptability and sets the stage for advanced derivatives like ammonium 6-bromoquinazoline-4-carboxylate.
Functionalization at the 4- and 6-positions of quinazoline represents a deliberate strategy to optimize molecular interactions with biological targets while improving physicochemical properties. The 6-bromo substitution serves multiple purposes:
Simultaneously, 4-carboxylate functionalization introduces critical polarity:
Table 2: Impact of 4- and 6-Position Functionalization on Quinazoline Properties
Position | Functional Group | Biological Impact | Physicochemical Impact |
---|---|---|---|
6 | Bromine | ↑ Cytotoxicity (IC₅₀ 15–35 µM) [1] | ↑ Lipophilicity (log P +0.5–1.0) |
4 | Carboxylate | ↑ Hydrogen bonding with kinases | ↑ Aqueous solubility (via ionization) |
4 | Ammonium salt | Neutralizes negative charge at physiological pH | ↑ Crystallinity and stability |
Molecular docking studies reveal that 6-bromo-4-carboxylate derivatives establish hydrogen bonds with key EGFR residues (e.g., Met793, Thr854) and occupy the hydrophobic pocket created by Leu718 and Val726. This dual functionalization synergistically enhances target engagement while maintaining specificity [1].
The ammonium counterion in ammonium 6-bromoquinazoline-4-carboxylate (CAS: 474710-80-0; MW: 270.09 g/mol) addresses a critical challenge in quinazoline drug development: balancing membrane permeability and aqueous solubility. The carboxylate group at the 4-position provides a site for salt formation, with ammonium (NH₄⁺) serving as a biocompatible counterion. This interaction transforms the molecule into an ion-pair complex with distinct advantages:
The mechanism mirrors quaternary ammonium salts (QAS) used in disinfectants, where counterions (e.g., acetate, methylcarbonate) modulate hydrophile-lipophile balance (HLB). While QAS typically feature cationic nitrogen, the anionic carboxylate with ammonium counterion in our target compound achieves similar HLB tuning. Critically, ammonium does not significantly alter the molecule’s electronic properties, preserving the quinazoline core’s affinity for its biological targets [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0